Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate
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Overview
Description
Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate involves multiple steps and specific reaction conditions. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often involve the use of microwave irradiation and specific catalysts to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified thiophene derivatives with altered functional groups .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents . In material science, they are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes . The unique structure of Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate makes it a valuable candidate for further research and development in these areas.
Mechanism of Action
The mechanism of action of Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to interact with various biological molecules, potentially inhibiting or modulating their activity . This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate can be compared with other thiophene derivatives, such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic Other similar compounds include aminothiophene derivatives and trisubstituted thiophene derivatives .
Properties
IUPAC Name |
methyl N-[4,5-dimethyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-10-11(2)25-16(14(10)15(21)19-17(22)23-3)18-13(20)9-24-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOMOPABPKFVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)COC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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